molecular formula C4H6F4O B14651052 2-Ethoxy-1,1,1,2-tetrafluoro-ethane CAS No. 50285-06-8

2-Ethoxy-1,1,1,2-tetrafluoro-ethane

Cat. No.: B14651052
CAS No.: 50285-06-8
M. Wt: 146.08 g/mol
InChI Key: ISSHBUUZSURRBQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1,1,1,2-tetrafluoro-ethane typically involves the reaction of ethyl alcohol with tetrafluoroethylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where ethyl alcohol and tetrafluoroethylene are fed into the reactor under controlled conditions. The use of catalysts such as aluminum chloride or other Lewis acids can enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-1,1,1,2-tetrafluoro-ethane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated aldehydes or acids.

    Reduction: Reduction reactions can lead to the formation of partially fluorinated ethers.

    Substitution: Halogen exchange reactions can occur, where fluorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogen exchange reactions may involve reagents like chlorine or bromine under controlled conditions.

Major Products Formed:

    Oxidation: Fluorinated aldehydes or acids.

    Reduction: Partially fluorinated ethers.

    Substitution: Halogenated ethers with different halogen atoms.

Scientific Research Applications

2-Ethoxy-1,1,1,2-tetrafluoro-ethane has several applications in scientific research, including:

    Chemistry: Used as a solvent or reagent in various organic synthesis reactions.

    Biology: Investigated for its potential use in biological assays and as a fluorinated probe in imaging studies.

    Medicine: Explored for its potential as a pharmaceutical intermediate or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, refrigerants, and as a component in advanced materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1,1,1,2-tetrafluoro-ethane involves its interaction with molecular targets through its ether and fluorine functional groups. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ether linkage provides stability and reactivity, enabling the compound to participate in various chemical reactions.

Comparison with Similar Compounds

    1-Ethoxy-1,1,2,2-tetrafluoroethane: Similar in structure but with different fluorine atom positions.

    1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane: Contains additional fluorine atoms and an extended ether linkage.

    Ethane, 2-chloro-1,1,1,2-tetrafluoro-: Contains a chlorine atom instead of an ethoxy group.

Uniqueness: 2-Ethoxy-1,1,1,2-tetrafluoro-ethane is unique due to its specific arrangement of fluorine atoms and the presence of an ethoxy group, which imparts distinct chemical properties and reactivity compared to other fluorinated ethers. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

50285-06-8

Molecular Formula

C4H6F4O

Molecular Weight

146.08 g/mol

IUPAC Name

2-ethoxy-1,1,1,2-tetrafluoroethane

InChI

InChI=1S/C4H6F4O/c1-2-9-3(5)4(6,7)8/h3H,2H2,1H3

InChI Key

ISSHBUUZSURRBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(F)(F)F)F

Origin of Product

United States

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